4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide, also known as DIQO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DIQO is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Wirkmechanismus
The mechanism of action of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves the inhibition of CA IX, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many types of cancer cells, where it plays a role in regulating the pH of the extracellular environment and promoting tumor growth and metastasis. By inhibiting CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide disrupts this pH regulation and reduces the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the invasiveness and metastasis of cancer cells. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to have neuroprotective effects and to reduce intraocular pressure in animal models of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and specificity as a CA IX inhibitor. This makes it a useful tool for studying the role of CA IX in cancer and other diseases. However, one limitation of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. One area of interest is the development of more effective synthesis methods for 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds. Another area of interest is the development of more potent and specific CA IX inhibitors for use in cancer and other diseases. In addition, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in combination with other anticancer agents for the treatment of cancer. Finally, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in the treatment of other diseases, such as glaucoma and neurological disorders.
Synthesemethoden
The synthesis of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroisoquinoline with ethyl 3-oxobutanoate in the presence of a base to form the intermediate compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropionic acid ethyl ester. This intermediate is then reacted with isobutylamine and benzenesulfonyl chloride to form the final product, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce the growth and metastasis of these cells. 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.3 nM. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma and other diseases.
Eigenschaften
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)15-23-28(26,27)21-10-7-18(8-11-21)9-12-22(25)24-14-13-19-5-3-4-6-20(19)16-24/h3-8,10-11,17,23H,9,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLRMLJFYTGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.